![molecular formula C27H26N2O4 B2803019 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate CAS No. 326017-80-5](/img/structure/B2803019.png)
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate
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Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization Initiating Performance and Migration Stability
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate has been investigated for its photopolymerization initiating performance. Research conducted by Yang et al. (2018) involved the design and synthesis of acrylated naphthalimide one-component visible light initiators, including the mentioned compound. The study confirmed the structures through HR-MS, 1 H NMR, and 13 C NMR, and explored photochemical mechanisms via cyclic voltammetry (CV), density functional theory (DFT) calculation, and electron paramagnetic resonance (EPR) spectroscopy. Both initiators exhibited good photopolymerization initiating performance and high migration stability in their initiated cured films, as investigated by real-time FT-IR spectroscopy and UV-visible spectrometer (Yang et al., 2018).
FRET Probe for Ratiometric Detection of Cr3+ Ion in Living Cells
Adhikari et al. (2019) developed a rhodamine B based probe that detects Cr3+ ion by fluorescence resonance energy transfer (FRET) process in aqueous buffered acetonitrile media. This probe, conjugated with 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)acetaldehyde, provides ratiometric fluorescence and colorimetric change, facilitating the detection of Cr3+ ions with high sensitivity and specificity. It also efficiently images intracellular Cr3+ in various live cells, supported by 1H NMR titration and DFT studies (Adhikari et al., 2019).
Fluorophore for ZnO Nanoparticles Detection
Bekere et al. (2013) identified 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, a derivative of the compound , as a sensitive molecular probe for ZnO nanoparticles. This study explored one- and two-photon absorption properties, revealing unique fluorescence features upon interaction with ZnO surfaces, which includes considerable changes in fluorescence patterns. The interaction is characterized by bathochromic shifts of both absorption and fluorescence and dual fluorescence, attributing the compound's sensitivity towards ZnO nanoparticles (Bekere et al., 2013).
properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-8-3-4-9-19(18)27(32)33-17-16-29-25(30)21-11-7-10-20-23(28-14-5-2-6-15-28)13-12-22(24(20)21)26(29)31/h3-4,7-13H,2,5-6,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQCOULDPKYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate |
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